Technical Guide: Physical Properties of 2,5-Dimethylpyrazine-d3
Technical Guide: Physical Properties of 2,5-Dimethylpyrazine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2,5-Dimethylpyrazine-d3. Due to the limited availability of experimental data for the deuterated species, this document leverages extensive data for the non-deuterated analogue, 2,5-Dimethylpyrazine, and discusses the scientifically established effects of deuterium (B1214612) substitution.
Core Physical Properties
Quantitative data for 2,5-Dimethylpyrazine is readily available and serves as a crucial baseline for estimating the properties of its deuterated form. The substitution of three hydrogen atoms with deuterium in one of the methyl groups is expected to have a subtle but measurable impact on the molecule's physical characteristics.
| Property | 2,5-Dimethylpyrazine (CAS: 123-32-0) | 2,5-Dimethylpyrazine-d3 (CAS: 1330277-28-5) |
| Molecular Formula | C₆H₈N₂ | C₆H₅D₃N₂ |
| Molecular Weight | 108.14 g/mol | 111.16 g/mol |
| Appearance | Colorless to pale yellow liquid.[1] | Expected to be a colorless to pale yellow liquid. |
| Melting Point | 15 °C.[1][2][3][4] | Expected to be slightly higher than 15 °C. Deuteration can lead to changes in crystal lattice packing and intermolecular forces, which often results in a modest increase in the melting point.[5][6][7] |
| Boiling Point | 155 °C at 760 mmHg.[2][5][8] | Expected to be slightly higher than 155 °C. The increased molecular mass and subtle changes in intermolecular forces due to deuteration typically lead to a small increase in the boiling point.[9][10][11] For example, the boiling point of D₂O is 101.4 °C compared to 100.0 °C for H₂O.[11] |
| Density | 0.99 g/mL at 25 °C.[5][8] | Expected to be slightly higher than 0.99 g/mL. The increase in mass with a negligible change in molecular volume results in a higher density. |
| Refractive Index | n20/D 1.502.[5][8] | Expected to be very similar to the non-deuterated compound. |
| Solubility | Soluble in water and alcohol.[1] One source estimates water solubility at 31,970 mg/L at 25 °C.[3] | Expected to have similar solubility in polar solvents like water and alcohol. |
| Vapor Pressure | 3.98 mmHg at 25 °C (estimated).[1] | Expected to be slightly lower than that of the non-deuterated compound due to stronger intermolecular forces. |
Structural Relationship
The structural difference between 2,5-Dimethylpyrazine and its d3 isotopologue is the substitution of three hydrogen atoms with deuterium on one of the methyl groups. This is illustrated in the diagram below.
Experimental Protocols
Standard methodologies for determining the physical properties of liquid organic compounds are applicable to 2,5-Dimethylpyrazine-d3.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid.[2]
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Sample Preparation: A small amount of the solid sample is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.[12][13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a thermometer or a digital temperature sensor.[2][14]
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[4]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[14] For pure substances, this range is typically narrow (0.5-1.0 °C).[14]
Boiling Point Determination (Microscale Method)
For small sample volumes, a microscale boiling point determination is suitable.
-
Sample Preparation: A few drops of the liquid are placed in a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The assembly is heated in a Thiele tube or a melting point apparatus.[15]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[15]
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[16][17]
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.[3]
-
Mass of Pycnometer with Sample: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper, which has a capillary bore, is inserted, allowing excess liquid to be expelled. The exterior is carefully dried, and the filled pycnometer is weighed.[16]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[18] Temperature control is crucial for accurate density measurements.[16]
Purity Assessment (Gas Chromatography)
Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
-
Injection: A small volume of the solution is injected into the gas chromatograph.
-
Separation: The components of the sample are vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases.[19]
-
Detection: A detector at the end of the column registers the components as they elute.
-
Analysis: The resulting chromatogram shows peaks corresponding to each component. The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks.[20][21]
Structural Characterization (NMR and FTIR Spectroscopy)
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard methods for confirming the structure of organic molecules.
-
¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule. For 2,5-Dimethylpyrazine-d3, ¹H NMR would show the absence of signals corresponding to one of the methyl groups, while ²H NMR could be used to confirm the position of deuteration. The use of deuterated solvents is standard practice to avoid interference from the solvent's protons.[22][23]
-
FTIR: Reveals the presence of specific functional groups and bonding within the molecule through the absorption of infrared radiation at characteristic frequencies. The C-D stretching vibrations in 2,5-Dimethylpyrazine-d3 will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).
Logical Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a sample of 2,5-Dimethylpyrazine-d3.
References
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- 6. Deuteration Effects on the Physical and Optoelectronic Properties of Donor-Acceptor Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
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